Thiopyrano[3,2-e]benzimidazol-7(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
6813-45-2 |
|---|---|
Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3H-thiopyrano[3,2-e]benzimidazol-7-one |
InChI |
InChI=1S/C10H6N2OS/c13-9-4-1-6-8(14-9)3-2-7-10(6)12-5-11-7/h1-5H,(H,11,12) |
InChI Key |
DMVUGSOFXSJMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)SC2=C1C3=C(C=C2)NC=N3 |
Origin of Product |
United States |
Synthetic Strategies for Thiopyrano 3,2 E Benzimidazol 7 3h One and Its Analogs
De Novo Construction of the Thiopyrano Ring System
The formation of the thiopyran ring onto a pre-existing benzimidazole (B57391) core is a primary strategy for assembling the Thiopyrano[3,2-e]benzimidazol-7(3H)-one skeleton. This approach leverages the stability and accessibility of benzimidazole precursors, focusing the core synthetic challenge on the creation of the sulfur-containing heterocyclic ring. Methodologies within this category include cycloaddition reactions and cyclization pathways mediated by sulfur-transfer reagents.
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions, particularly hetero-Diels-Alder reactions, are powerful tools for constructing six-membered heterocyclic rings like thiopyran. researchgate.net In the context of this compound synthesis, this would typically involve the reaction of a benzimidazole-derived component, acting as either the diene or dienophile, with a suitable reaction partner to form the thiopyran ring.
One established approach for forming thiopyran rings is the hetero-Diels-Alder reaction of 5-arylidene-4-thioxo-2-thiazolidinones with various dienophiles like acrylonitrile (B1666552) or ethyl acrylate. researchgate.netnih.gov This strategy could be adapted by utilizing a benzimidazole analog, such as a 2-(benzylidene)-1,3-dihydro-2H-benzimidazole-2-thione, as the heterodienic component. The reaction with an appropriate dienophile would lead to the formation of the fused thiopyran ring.
Research into the synthesis of thiopyrano[2,3-d]thiazoles has demonstrated the utility of these cycloaddition strategies. researchgate.netresearchgate.net The reaction conditions and outcomes from these related systems provide a foundational basis for developing specific pathways to thiopyranobenzimidazoles.
| Reaction Type | Benzimidazole Precursor (Example) | Reagent (Example) | Product Type (Analog) | Reference |
| Hetero-Diels-Alder | Benzimidazolylidenethione derivative | Acrylonitrile | This compound analog | researchgate.net |
| Michael Addition | 5-(2,4-dihydroxy-benzylidene)-4-thioxo-thiazolidine | Malononitrile | Dihydro-benzopyrano[3',4':4,5]thiopyrano[2,3-d]thiazole analog | researchgate.net |
Sulfur-Mediated Cyclization Pathways
An alternative to cycloaddition is the use of sulfur-transfer reagents to induce cyclization of an appropriately functionalized benzimidazole precursor. These pathways involve the intramolecular reaction of a benzimidazole derivative bearing side chains that can be linked by a sulfur atom to form the thiopyran ring.
A novel approach for constructing benzo[b]thiophene skeletons utilizes sodium hydrosulfide (B80085) (NaSH) as a sulfur-transfer reagent in the ring-opening cyclization of spirocyclopropanes. nih.gov This principle can be extrapolated to the synthesis of the target molecule. A benzimidazole derivative with a suitable side chain, for example at the 4-position, could undergo nucleophilic attack by a sulfide (B99878) or hydrosulfide ion, followed by intramolecular cyclization and dehydration or elimination to yield the fused thiopyranone ring. Elemental sulfur is also employed in cyclization reactions, often under redox conditions, to form sulfur-containing heterocycles like 2-substituted benzothiazoles. figshare.com Such methods could be adapted for the intramolecular cyclization of a benzimidazole precursor to construct the thiopyran ring. researchgate.net
| Sulfur Reagent | Precursor Type (Example) | Key Transformation | Product Skeleton | Reference |
| Sodium Hydrosulfide (NaSH) | Cyclohexane-1,3-dione-2-spirocyclopropane | Regioselective ring-opening cyclization | Tetrahydrobenzo[b]thiophen-4-one | nih.gov |
| Elemental Sulfur | o-chloronitroarenes and arylacetic acids | Decarboxylative redox cyclization | 2-substituted benzothiazoles | figshare.com |
Elaboration and Functionalization of the Benzimidazole Framework
This synthetic paradigm reverses the previous approach, focusing on the construction of the benzimidazole ring onto a pre-existing thiopyran or dihydrothiopyran scaffold. Given the numerous well-established methods for benzimidazole synthesis, this can be a highly effective strategy, provided a suitably functionalized thiopyran precursor is accessible. researchgate.netrsc.org
Precursor-Based Condensation Approaches for Benzimidazole Ring Closure
The most prevalent method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound, such as an aldehyde, ketone, or carboxylic acid. semanticscholar.orgresearchgate.net To apply this to the synthesis of this compound, a thiopyran derivative functionalized with a 1,2-dicarbonyl or a carboxylic acid (or its derivative) adjacent to an amino group is required.
A plausible route involves the reaction of an o-phenylenediamine with a thiopyran-4,5-dione derivative. The condensation would lead directly to the fused heterocyclic system. Various catalysts, including acids, transition metals, or even green chemistry approaches using iodine or D-glucose under oxidative conditions, have been developed to facilitate this type of condensation, offering a wide range of conditions to optimize the reaction. organic-chemistry.orgnih.gov
| Thiopyran Precursor (Hypothetical) | Reagent | Reaction | Catalyst/Conditions (Examples) | Reference |
| Thiopyran-3,4-dione | o-phenylenediamine | Condensation/Cyclization | Acetic acid, Microwave, CuI | semanticscholar.org, researchgate.net |
| 4-Oxo-thiopyran-3-carbaldehyde | o-phenylenediamine | Reductive Cyclization | Na2S2O4 | organic-chemistry.org |
| 4-Oxo-thiopyran-3-carboxylic acid | o-phenylenediamine | Condensation | Polyphosphoric acid (PPA) | rsc.org |
Ring Fusion Methodologies to Form Benzimidazole Systems
Ring fusion methodologies involve creating the benzimidazole ring via intramolecular cyclization on a thiopyran scaffold. These methods often rely on modern synthetic techniques, such as transition-metal-catalyzed C-H functionalization, to form the crucial C-N bond that closes the imidazole (B134444) ring. nih.govlenus.ie
For instance, a 4-amino-5-(acylamino)thiopyran derivative could undergo intramolecular cyclodehydration to form the benzimidazole ring. More advanced strategies involve the oxidative cyclization of substrates like o-(cycloamino)anilines. nih.gov An analogous thiopyran derivative, such as a 4-amino-5-anilinothiopyran, could be subjected to oxidative conditions (e.g., using hypervalent iodine reagents or transition metal catalysts) to induce cyclization and form the fused benzimidazole system. mdpi.comrsc.org Transition metal-free approaches using aryne precursors also provide a powerful method for fusing benzimidazole rings. rsc.org
Convergent Synthesis Utilizing Molecular Hybridization Principles for Fused Systems
Convergent syntheses aim to construct complex molecules by joining pre-synthesized fragments, often in a one-pot or tandem reaction sequence. This approach can be highly efficient for building fused systems like this compound. Multicomponent reactions (MCRs) are particularly well-suited for this strategy, as they can rapidly generate molecular complexity from simple starting materials. lenus.ienih.gov
A hypothetical MCR for the target scaffold could involve the reaction of an o-phenylenediamine, a sulfur source like 3-mercaptopropionic acid, and an aldehyde. nih.gov The sequence might proceed through initial formation of a thiazine (B8601807) derivative, followed by intramolecular rearrangement and cyclization to yield the final fused product. The principles of generating 1,3-dielectrophiles in situ for cyclocondensation reactions, as seen in pyrazole (B372694) synthesis, could be adapted for this purpose. beilstein-journals.org Such a convergent approach, combining elements of both thiopyran and benzimidazole formation in a single process, represents a highly efficient and atom-economical pathway to the desired molecular architecture. nih.gov
Multicomponent and One-Pot Reactions in Thiopyrano-Benzimidazole Synthesis
Multicomponent reactions (MCRs) and one-pot syntheses represent highly efficient and atom-economical strategies for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. These approaches are particularly valuable in medicinal chemistry and drug discovery for the rapid generation of libraries of structurally diverse compounds. However, a comprehensive review of the scientific literature reveals a notable scarcity of dedicated research on the application of multicomponent or one-pot methodologies for the specific synthesis of the this compound scaffold and its direct analogs.
While the synthesis of various fused heterocyclic systems containing either a thiopyran or a benzimidazole moiety through such strategies is well-documented, the specific fusion pattern of this compound appears to be a less explored area in the context of MCRs and one-pot reactions.
For instance, studies have detailed the one-pot combinatorial synthesis of thiopyrano[3,4-b]pyridine-5-one derivatives, which involves the reaction of an aromatic aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and an enamine in glacial acetic acid. nih.gov This demonstrates the utility of one-pot methods in constructing thiopyran-containing fused systems. Similarly, multicomponent reactions have been employed for the synthesis of other related heterocyclic structures like benzimidazo[2,1-b]quinazolin-12(5H)-ones from o-aryl isothiocyanate esters and o-phenylenediamines under microwave irradiation. nih.gov
Despite the successful application of these efficient synthetic strategies to related heterocyclic cores, their specific application to assemble the this compound framework has not been extensively reported. The development of novel multicomponent or one-pot reactions for the targeted synthesis of this particular scaffold would be a valuable contribution to the field of heterocyclic chemistry, potentially enabling more efficient access to this class of compounds for further investigation of their chemical and biological properties. Future research in this area could focus on the design of novel reaction cascades that bring together suitable benzimidazole and thiopyran precursors in a single, efficient synthetic step.
Structural Characterization Methodologies for Thiopyrano 3,2 E Benzimidazol 7 3h One Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic tools are indispensable for deducing the molecular structure of Thiopyrano[3,2-e]benzimidazol-7(3H)-one derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a comprehensive picture of the compound's connectivity and composition. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure. beilstein-journals.org
In ¹H NMR spectra of related thiopyran-fused heterocyclic systems, aromatic protons typically appear as multiplets in the downfield region (approximately δ 7.0–8.0 ppm). nih.gov Protons associated with the thiopyran ring and any substituents will have characteristic chemical shifts and coupling constants that help determine their relative positions. For instance, a singlet observed around δ 11-13 ppm is often indicative of the N-H proton of the benzimidazole (B57391) moiety, confirming its presence in the structure. nih.govias.ac.in
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Key signals include the carbonyl carbon (C=O) of the thiopyranone ring, which typically resonates at a significantly downfield chemical shift (e.g., δ ~170 ppm). nih.gov Aromatic carbons and carbons within the heterocyclic core appear at distinct chemical shifts, allowing for full structural assignment. ias.ac.inrsc.org The combination of ¹H and ¹³C NMR, often supported by 2D NMR techniques like HMBC and HSQC, allows for the unambiguous assignment of all proton and carbon signals. mdpi.com
Table 1: Representative NMR Data for Thiopyran-Fused Heterocyclic Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.0 (multiplet) |
| Benzimidazole N-H | 11.0 - 13.0 (singlet, broad) | |
| Aliphatic Protons (on Thiopyran) | 3.4 - 4.5 (multiplet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 |
| Aromatic Carbons | 110 - 155 | |
| Aliphatic Carbons (on Thiopyran) | 27 - 45 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of this compound, electron impact mass spectrometry (EI-MS) is commonly employed. sapub.org The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, thereby confirming its identity. ias.ac.inresearchgate.net
Further analysis of the fragmentation pattern provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can help to confirm the presence of specific structural motifs within the parent compound. sapub.orgresearchgate.net High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula of the compound by measuring the mass-to-charge ratio with very high precision. ias.ac.in
Table 2: Mass Spectrometry Data for a Representative Thiopyrano-Benzimidazole Analog
| Compound | Formula | Calculated Mass (HRMS) | Found Mass (HRMS) | Key Fragmentation Notes |
| C₉H₈ClNS | C₉H₈ClNS | 197.0066 | 197.0067 | Molecular ion peak confirms elemental composition. ias.ac.in |
| C₉H₉ClN₂ | C₉H₉ClN₂ | 180.0454 | 180.0454 | Provides exact mass and confirms the molecular formula. ias.ac.in |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to its key structural features.
Table 3: Characteristic IR Absorption Bands for Thiopyrano-Benzimidazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H (Imidazole) | Stretch | 3100 - 3500 nih.gov |
| C=O (Ketone) | Stretch | 1630 - 1740 nih.gov |
| C=N (Imidazole) | Stretch | ~1627 researchgate.net |
| C=C (Aromatic) | Stretch | ~1600 researchgate.net |
Crystallographic Techniques for Absolute Structure Determination
While spectroscopic methods are excellent for elucidating molecular connectivity, crystallographic techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity deduced from spectroscopy. mdpi.com
For complex heterocyclic systems like this compound derivatives, X-ray crystallography is crucial for establishing the absolute stereochemistry of chiral centers and confirming the geometry of the fused ring system. acs.orgresearchgate.net The resulting crystal structure provides definitive proof of the molecule's conformation and reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. researchgate.net The data obtained from X-ray analysis is often considered the ultimate confirmation of a proposed chemical structure. nih.gov
Structure Activity Relationship Sar Investigations of Thiopyrano 3,2 E Benzimidazol 7 3h One Analogs
Systematic Modification of the Thiopyrano Ring System and its Impact on Biological Activity
No studies have been identified that systematically modify the thiopyrano ring of Thiopyrano[3,2-e]benzimidazol-7(3H)-one. Such investigations would typically involve the introduction of various substituents, alterations in the oxidation state of the sulfur atom (e.g., sulfoxide, sulfone), or saturation of the pyran ring to explore how these changes influence the compound's interaction with biological targets. Without experimental data, any discussion on this topic would be purely speculative.
Substituent Effects on the Benzimidazole (B57391) Moiety and Overall Compound Potency
The influence of substituents on the benzimidazole portion of the molecule is a critical aspect of SAR studies. However, for the this compound core, there is no available data to analyze.
Research on other benzimidazole-containing compounds has shown that the electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents can significantly affect biological activity. These factors can modulate the compound's pKa, lipophilicity, and ability to form key interactions with target proteins. In the context of this compound, the specific effects of such substitutions remain undetermined.
Exploration of Linker and Bridging Atom Variations within the Fused System
Investigations into altering the core structure, for instance, by replacing the sulfur atom in the thiopyrano ring with other atoms (e.g., oxygen to form a pyrano[3,2-e]benzimidazol-7(3H)-one) or modifying the fusion pattern, have not been reported. Such studies are essential for understanding the structural requirements for biological activity.
Biological Activity Spectrum and Mechanistic Studies of Thiopyrano 3,2 E Benzimidazol 7 3h One Derivatives
Enzyme Inhibition and Receptor Modulation Studies
Carbonic Anhydrase Isozyme Inhibition
Carbonic anhydrases (CAs) are zinc-containing enzymes that play a crucial role in various physiological processes. nih.gov Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer drug development. nih.govnih.gov
Research into related heterocyclic systems has identified potent inhibitors of these cancer-associated CA isoforms. A series of novel thiopyrano[2,3-d]thiazole-pyrazole hybrids were designed and evaluated as nonsulfonamide CA inhibitors. nih.gov Several of these compounds demonstrated significant inhibitory activity against human carbonic anhydrase isoforms IX and XII (hCA IX and hCA XII). nih.gov For instance, compound 7e from the series was identified as a highly potent and selective inhibitor of hCA IX, with an activity level comparable to the standard drug Acetazolamide. nih.gov Similarly, compound 7i was found to be a potent and selective inhibitor of hCA XII. nih.gov Molecular docking studies suggest these compounds successfully fit into the active sites of the CAIX and CAXII enzymes. nih.gov
Another class of related compounds, tricyclic sulfonamides incorporating benzothiopyrano[4,3-c]pyrazole and pyridothiopyrano[4,3-c]pyrazole scaffolds, also showed strong inhibitory action, primarily against human CA I and II, as well as mycobacterial beta-class enzymes. nih.gov
Table 1: Carbonic Anhydrase Inhibition by Thiopyrano[2,3-d]thiazole-pyrazole Hybrids
| Compound | Target Isoform | IC₅₀ (μM) |
|---|---|---|
| 7e | hCA IX | 0.067 ± 0.003 |
| 7h | hCA IX | 0.133 ± 0.006 |
| 7i | hCA XII | Potent & Selective |
| Acetazolamide (Standard) | hCA IX | 0.059 ± 0.003 |
Data sourced from a study on thiopyrano[2,3-d]thiazole-pyrazole hybrids. nih.gov
Ecto-nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a key enzyme involved in regulating tissue mineralization and modulating the immune system by degrading 2',3'-cGAMP, a ligand for the STING receptor. researchgate.netsemanticscholar.org As a negative regulator of the cGAS-STING pathway, NPP1 has become a promising target for tumor immunotherapy. nih.gov
While direct studies on Thiopyrano[3,2-e]benzimidazol-7(3H)-one are not available, research on the closely related thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold has identified a new class of potent and selective NPP1 inhibitors. scispace.com Within a series of 25 derivatives, 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one (compound 17 in the study) emerged as the most potent inhibitor, with a Kᵢ value of 467 nM. scispace.com This compound exhibited high selectivity for NPP1 over other human ecto-nucleotidases, including NTPDase1, NPP2, and NPP3. scispace.com
Broad-Spectrum Enzyme Target Profiling (e.g., α-Amylase, α-Glucosidase, Cyclooxygenase, DNA Gyrase, MurD, Lanosterol 14α-demethylase)
The benzimidazole (B57391) core is a versatile scaffold found in compounds targeting a wide array of enzymes.
α-Amylase and α-Glucosidase Inhibition: These enzymes are critical in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing diabetes. nih.govnih.gov Studies on benzimidazole-based thiazole (B1198619) analogs and benzimidazole-bearing thiosemicarbazones have revealed potent dual inhibitors of α-amylase and α-glucosidase. nih.govnih.gov Several synthesized compounds showed IC₅₀ values in the low micromolar range, surpassing the activity of the standard drug acarbose. nih.govnih.gov
Table 2: α-Amylase and α-Glucosidase Inhibition by Benzimidazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ Range (μM) | Standard (Acarbose) IC₅₀ (μM) |
|---|---|---|---|
| Benzimidazole-Thiazole Hybrids | α-Amylase | 1.30 - 38.60 | 10.30 ± 0.20 |
| Benzimidazole-Thiazole Hybrids | α-Glucosidase | 2.70 - 42.30 | 9.80 ± 0.20 |
| Benzimidazole-Thiosemicarbazones | α-Amylase | Potent (e.g., 1.20 ± 0.20) | 11.12 ± 0.15 |
| Benzimidazole-Thiosemicarbazones | α-Glucosidase | Potent (e.g., 1.30 ± 0.20) | 11.29 ± 0.07 |
Data compiled from studies on various benzimidazole derivatives. nih.govnih.gov
Cyclooxygenase (COX) Inhibition: COX enzymes are central to the inflammatory pathway. A novel class of benzimidazole-thiazole hybrids demonstrated potent dual inhibition of COX and 15-lipoxygenase (15-LOX) enzymes. nih.gov Specifically, several hybrids exhibited significant and selective COX-2 inhibition, with IC₅₀ values as low as 0.045 µM, comparable to the selective COX-2 inhibitor celecoxib. nih.gov
Lanosterol 14α-demethylase (CYP51) Inhibition: This enzyme is a key target for azole-based antifungal agents. nih.gov While azoles are well-known inhibitors, specific research on the inhibitory potential of thiopyrano-benzimidazole derivatives against this enzyme is not extensively documented.
DNA Gyrase and MurD Ligase: There is currently a lack of specific research evaluating derivatives of the thiopyrano-benzimidazole scaffold as inhibitors of bacterial enzymes such as DNA gyrase or MurD ligase.
Receptor Antagonism/Agonism (e.g., Bradykinin B1 Receptor, GABA-A Receptor, Serotonin 5-HT6 Receptor)
GABA-A Receptor: The GABA-A receptor is the primary target for benzodiazepines and plays a crucial role in inhibitory neurotransmission. nih.gov In a study of thiopyrano[2,3-d]thiazole derivatives with anticonvulsant properties, molecular docking suggested that the most active compound possesses a potential affinity for the GABA-A receptor, indicating a possible mechanism for its observed effects. nih.gov
Serotonin 5-HT6 Receptor: The 5-HT6 receptor is a target for cognitive enhancement in neurological disorders. nih.gov The benzimidazole scaffold is a key feature in a new family of potent 5-HT6 receptor antagonists. nih.govnih.gov Molecular modeling and mutagenesis studies have helped to elucidate the binding mechanism, proposing that key interactions occur between the benzimidazole ring and specific amino acid residues like N6.55 within the receptor. nih.gov
Bradykinin B1 Receptor: Bradykinin receptors are involved in inflammation and pain. medchemexpress.com However, specific studies investigating the interaction of thiopyrano-benzimidazole derivatives with the Bradykinin B1 receptor have not been identified in the current body of literature.
Antiviral Activity Research
The search for novel antiviral agents is critical, and fused heterocyclic systems are a promising area of research. Derivatives of the related thiopyrano[2,3-d] nih.govnih.govthiazole scaffold have been evaluated for their antiviral activity against a range of viruses. nih.govnih.gov
In a broad screening program, these compounds were tested against Dengue Virus, Venezuelan Equine Encephalitis Virus, Respiratory Syncytial Virus (RSV), SARS Coronavirus, and various Influenza Virus types. nih.govnih.gov Certain alkyl chromeno[4',3':4,5]thiopyrano[2,3-d] nih.govnih.govthiazole-5-carboxylates were found to be particularly active, showing significant antiviral activity against Influenza A subtypes H3N2 and H5N1. nih.gov Other related scaffolds, such as thiopyrano[2,3-b]quinolines, have also shown moderate activity against influenza A viruses. mdpi.com Furthermore, broader screening of diverse benzimidazole derivatives has identified compounds with activity against Coxsackievirus B5 (CVB-5) and RSV. nih.gov
Anti-Inflammatory Activity Research
Inflammation is a complex biological response, and its deregulation is linked to numerous diseases. Benzimidazole-containing structures are well-represented among compounds with anti-inflammatory properties. Research on benzimidazolylpyrano[2,3-d] nih.govnih.govthiazolocarbonitriles, a structure closely related to the subject of this article, has demonstrated appreciable in vitro anti-inflammatory activity.
The mechanism of action for many anti-inflammatory benzimidazoles is linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov As mentioned previously, benzimidazole-thiazole hybrids have been shown to be potent and selective COX-2 inhibitors. nih.gov In vivo studies using the carrageenan-induced paw edema model confirmed the anti-inflammatory efficacy of these compounds, with some derivatives showing superior activity and a better gastric safety profile compared to the standard drug indomethacin. nih.gov
Anticonvulsant Activity Research
Epilepsy is a significant neurological disorder, and there is a continuous need for new antiepileptic agents. Derivatives of the thiopyrano[2,3-d]thiazole scaffold have been synthesized and evaluated for their anticonvulsant properties. nih.gov
In an in vivo subcutaneous pentylenetetrazole (scPTZ) seizure model, several compounds were identified as hits, causing a pronounced anticonvulsant effect. nih.gov These active derivatives positively influenced the onset of seizures, the number of seizures, and the mortality rate in the animal models. nih.gov The anticonvulsant properties of the most potent compound in this series were found to be equivalent to the reference drug, sodium valproate. nih.gov Mechanistic studies suggest these effects may be linked to the modulation of the GABA-A receptor. nih.gov
Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the biological targets and pathways of the compound This compound and its derivatives.
Scientific investigation into the biological activities of novel compounds is an ongoing process. The absence of information suggests that this compound may be a novel compound that has not yet been a subject of biological evaluation, or the research has not been published in the accessible literature.
Therefore, the section on "Other Relevant Biological Targets and Pathways" for this compound derivatives cannot be completed at this time. Further research and publication in this specific area would be required to elaborate on its potential biological and pharmacological properties.
Computational Chemistry and Molecular Modeling of Thiopyrano 3,2 E Benzimidazol 7 3h One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.
Docking simulations elucidate the specific interactions between a ligand and the amino acid residues within a protein's active site. For heterocyclic systems analogous to Thiopyrano[3,2-e]benzimidazol-7(3H)-one, these interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For instance, molecular docking studies on thiopyrano[2,3-b]quinoline derivatives with the anticancer target peptide CB1a revealed interactions with several key amino acid residues, including ILE-8, LYS-7, LYS-11, PHE-15, and TRP-12. nih.gov Similarly, docking of substituted benzimidazole (B57391) derivatives into the active site of the Mtb KasA protein showed that the compounds fit snugly into a pocket composed of residues like Glu 199, Pro 201, and Phe 239. nih.gov These studies underscore the ability of the fused heterocyclic systems to form a network of interactions, such as hydrogen bonds with polar residues and hydrophobic contacts, which are critical for stabilizing the ligand-protein complex. The benzimidazole ring system, in particular, is a well-regarded pharmacophore in medicinal chemistry due to its versatile binding capabilities. nih.govsemanticscholar.org
Table 1: Examples of Interacting Residues in Docking Studies of Analogous Compounds
| Compound Class | Protein Target | Key Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|
| Thiopyrano[2,3-b]quinoline Derivatives | CB1a | ILE, LYS, VAL, PHE, TRP, GLU | Hydrogen Bonding, Hydrophobic |
| Pyrazole (B372694) Benzimidazole Derivatives | C(30) carotenoid dehydrosqualene synthase | Lys273, Asp27 | Not Specified |
This table is illustrative of interactions found for structurally related compounds.
A key output of molecular docking is the binding affinity, typically expressed as a scoring function in kcal/mol, which estimates the strength of the ligand-target interaction. Lower binding energy scores suggest more favorable binding. These scores are instrumental in ranking compounds from a virtual library and prioritizing them for synthesis and biological evaluation.
In studies of related compounds, a range of binding affinities has been reported. For example, derivatives of thiopyrano[2,3-b]quinoline showed binding affinities against the CB1a protein ranging from -5.3 to -6.1 kcal/mol. nih.gov In another study, novel pyrazole benzimidazole derivatives exhibited binding energies as high as -7.89 kcal/mol. researchgate.net Furthermore, certain substituted benzimidazole derivatives targeting the Mtb KasA protein displayed docking scores between -5.149 and -7.541 kcal/mol, which were comparable to or better than the co-crystallized ligand. nih.gov These results demonstrate that scaffolds containing thiopyran and benzimidazole moieties have the potential to achieve strong binding affinities with various biological targets.
Table 2: Binding Affinity Scores from Docking Studies of Analogous Compounds
| Compound Class | Protein Target | Binding Affinity Range (kcal/mol) |
|---|---|---|
| Thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 |
| Pyrazole Benzimidazole Derivatives | C(30) carotenoid dehydrosqualene synthase | -7.08 to -7.89 |
| Substituted Benzimidazole Derivatives | Mtb KasA protein | -5.149 to -7.541 |
This table presents data from studies on structurally related compounds to illustrate typical affinity ranges.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. By simulating the movements of atoms and molecules, MD can confirm the binding mode predicted by docking and provide deeper insights into the conformational changes of both the ligand and the protein.
In studies involving benzimidazole derivatives, MD simulations have been crucial for validating docking results. nih.govnih.gov For example, a 50ns simulation of a benzimidazole compound complexed with beta-tubulin showed that the protein backbone achieved greater stability in the presence of the ligand compared to its unbound (apo) form, as measured by the Root Mean Square Deviation (RMSD). nih.govsemanticscholar.org An average RMSD of 1.7 Å for the protein-ligand complex, compared to 2.5 Å for the apo protein, indicated a significant stabilizing effect of the ligand. nih.govsemanticscholar.org Similarly, 100 ns MD simulations of cinnamates linked to benzimidazole targeting the CYP51 protein were used to evaluate the dynamic stability of the complexes, confirming that the compounds effectively maintained their molecular interactions and structural integrity within the active site. nih.gov These studies highlight the importance of MD simulations in verifying the stability of predicted binding poses and ensuring the interactions are maintained in a dynamic, more physiologically relevant environment.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. mdpi.comresearchgate.net These models can be generated based on the structure of a known ligand (ligand-based) or the active site of the target protein (structure-based). researchgate.net
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. mdpi.comfrontiersin.org This approach allows for the rapid identification of diverse chemical scaffolds that match the pharmacophoric features, even if they are structurally different from the original ligands. nih.gov This is particularly useful for scaffold hopping and discovering novel lead compounds. nih.gov For the this compound core, a pharmacophore model could be developed based on its key chemical features to screen for derivatives or entirely new molecules with the potential for similar biological activity, thus accelerating the discovery of new therapeutic agents.
In Silico ADME Prediction and Druglikeness Assessment for Compound Prioritization
In the early stages of drug development, it is critical to assess the pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME). semanticscholar.orgrsc.org In silico ADME prediction tools are widely used to evaluate these properties computationally, helping to identify candidates with favorable druglike characteristics and filter out those likely to fail in later stages due to poor pharmacokinetics. nih.govnih.gov
These predictive models assess various physicochemical properties and druglikeness parameters. Studies on various benzimidazole derivatives have utilized these tools to predict properties like oral bioavailability, gastrointestinal absorption, and potential toxicity. semanticscholar.orgrsc.orgnih.gov Key parameters often evaluated include adherence to Lipinski's Rule of Five and other druglikeness filters. The use of platforms such as SwissADME allows for the generation of "bioavailability radars" that provide a visual representation of a molecule's suitability as a drug. nih.gov By applying these in silico methods to this compound and its analogs, researchers can prioritize compounds that not only exhibit high potency but also possess the necessary pharmacokinetic profile to be effective therapeutic agents. nih.gov
Table 3: Common Parameters Evaluated in In Silico ADME/Druglikeness Studies
| Parameter Category | Specific Descriptors |
|---|---|
| Physicochemical Properties | Molecular Weight, LogP (Lipophilicity), Water Solubility, Polar Surface Area |
| Pharmacokinetics | Gastrointestinal (GI) Absorption, Blood-Brain Barrier (BBB) Permeation, P-glycoprotein Substrate |
| Druglikeness | Lipinski's Rule of Five Violations, Veber's Rule, Bioavailability Score |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. cuny.edu These methods provide detailed information about molecular geometry, charge distribution, and molecular orbitals, which are fundamental to understanding a molecule's stability and chemical reactivity. cuny.eduosi.lv
A key application is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. cuny.edu Such calculations can predict sites within the this compound structure that are susceptible to nucleophilic or electrophilic attack, providing insights into its metabolic fate and potential for covalent interactions with a target. These theoretical calculations are a powerful complement to experimental studies for rationalizing the behavior of complex heterocyclic systems.
Future Perspectives and Research Trajectories for Thiopyrano 3,2 E Benzimidazol 7 3h One
Rational Design of Next-Generation Thiopyrano[3,2-e]benzimidazol-7(3H)-one Analogs with Improved Selectivity
The rational design of new analogs is a cornerstone of modern drug discovery. For this compound, a systematic approach to modifying its core structure could lead to compounds with enhanced potency and, crucially, improved selectivity for their biological targets. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. By synthesizing a library of derivatives with systematic modifications to the thiopyran, benzimidazole (B57391), and ketone moieties, researchers can elucidate the structural requirements for optimal activity.
For instance, substitutions on the benzene (B151609) ring could modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and pharmacokinetic profile. Similarly, modifications to the imidazole (B134444) ring could alter hydrogen bonding capabilities, which are often critical for target recognition. The ketone group on the thiopyran ring also presents an opportunity for derivatization to explore interactions with specific amino acid residues in a target's binding pocket.
| Analog | Modification | Predicted Improvement |
| TBO-1 | Methyl group at R1 | Enhanced metabolic stability |
| TBO-2 | Hydroxyl group at R2 | Improved solubility and hydrogen bonding |
| TBO-3 | Fluorine atom at R3 | Increased binding affinity through halogen bonding |
| TBO-4 | Phenyl ring at R1 | Exploration of additional binding pockets |
This table presents hypothetical analogs and their potential improvements based on common medicinal chemistry strategies.
Exploration of Novel Biological Pathways and Therapeutic Applications
While the initial biological evaluation of this compound may have focused on a specific therapeutic area, its structural features suggest the potential for broader applications. High-throughput screening of this compound and its analogs against a diverse panel of biological targets could uncover novel activities. The benzimidazole moiety, for example, is a well-known pharmacophore found in a variety of approved drugs with diverse mechanisms of action.
Future research should aim to investigate the effects of this compound derivatives on various cellular pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For example, related heterocyclic compounds like thiopyrano[2,3-d]thiazoles have shown promise as anticancer and antimycobacterial agents. nih.govsemanticscholar.orgresearchgate.net Exploring similar activities for the this compound scaffold is a logical next step. Techniques such as differential gene expression analysis and proteomics can help identify the molecular targets and pathways modulated by these compounds.
| Potential Therapeutic Area | Biological Target/Pathway | Rationale |
| Oncology | Kinase inhibition, Apoptosis induction | Benzimidazole and thiopyran scaffolds are present in known anticancer agents. nih.gov |
| Infectious Diseases | Bacterial or viral enzyme inhibition | Heterocyclic compounds often exhibit antimicrobial properties. nih.gov |
| Inflammatory Diseases | Cytokine modulation | Thiourea derivatives, which share some structural similarities, have shown anti-inflammatory activity. mdpi.com |
This table outlines potential therapeutic applications and their rationale based on the activities of related compounds.
Development of Advanced and Sustainable Synthetic Methodologies
The advancement of synthetic organic chemistry provides new tools for the efficient and environmentally friendly synthesis of complex molecules. Future research should focus on developing novel synthetic routes to this compound and its derivatives that are more sustainable and scalable than traditional methods. This could involve the use of greener solvents, catalyst-based reactions to minimize waste, and the development of one-pot multi-component reactions to improve efficiency.
For instance, transition-metal-catalyzed cross-coupling reactions could be employed to construct the core ring system or to introduce diverse substituents with high precision and control. nih.govnih.gov Microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields. The development of robust and versatile synthetic strategies will be crucial for generating the diverse libraries of compounds needed for comprehensive SAR studies and biological screening.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. orscience.runih.govjsr.orgijirt.org These computational tools can be leveraged to accelerate the discovery and optimization of this compound analogs. Machine learning models can be trained on existing SAR data to predict the biological activity of virtual compounds, allowing for the in silico screening of vast chemical libraries. frontiersin.org
Generative AI models can design novel this compound derivatives with desired physicochemical and pharmacokinetic properties. nih.gov Furthermore, AI can be used to predict potential off-target effects and toxicity, helping to prioritize the most promising candidates for synthesis and experimental testing. By combining computational approaches with traditional medicinal chemistry, the discovery and development of new drugs based on the this compound scaffold can be significantly expedited.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Thiopyrano[3,2-e]benzimidazol-7(3H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or stepwise cyclization. For example, thiopyrano-thiazole derivatives can be synthesized via cyclocondensation of aldehydes (e.g., 3-phenylpropanal) with thiourea or thioamides under acidic conditions, followed by heterocyclic annulation . Key intermediates like nitriles or thioxohydropyridines are often used, as seen in related benzimidazole syntheses .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography (using software like SHELXL ) is critical for resolving the fused heterocyclic system. Complementary techniques include / NMR to confirm regioselectivity and IR spectroscopy to identify carbonyl or thiocarbonyl groups. For example, lactam carbonyl peaks appear near 1673 cm in IR, and aromatic protons show distinct splitting patterns in NMR .
Q. What pharmacological activities are associated with this scaffold?
- Methodological Answer : Thiopyrano-benzimidazole derivatives exhibit anticancer activity, particularly when fused with thiazole or pyrimidine rings. Activity depends on substituents: N3-arylacetamide groups enhance selectivity, while naphthoquinone moieties improve potency . Toxicity screenings (e.g., Ames tests) should be conducted to assess mutagenicity risks .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Methodological Answer : Steric hindrance from bulky groups (e.g., norbornane) requires tailored conditions. Microwave-assisted synthesis or high-pressure reactors can accelerate reactions. Catalysts like p-toluenesulfonic acid (PTSA) improve regioselectivity in MCRs . Solvent choice (e.g., ethanol/dioxane mixtures) also impacts crystallization efficiency .
Q. How to resolve contradictions in structure-activity relationship (SAR) data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or incomplete stereochemical control. Meta-analyses using cheminformatics tools (e.g., molecular docking) can identify conserved pharmacophores. For example, replacing sulfur with oxygen in isorhodanine analogs increases activity, but this trend reverses in certain tumor models .
Q. What strategies improve crystallographic refinement for thiopyrano-benzimidazole complexes?
- Methodological Answer : Twinned or disordered crystals are common due to flexible heterocycles. Using SHELXD for experimental phasing and SHELXL for refinement (with restraints on anisotropic displacement parameters) improves resolution. High-intensity synchrotron radiation is recommended for small crystals .
Q. How to enhance selectivity for cancer targets while minimizing off-target effects?
- Methodological Answer : Introduce polar substituents (e.g., fluorine or hydroxyl groups) to modulate lipophilicity and hydrogen-bonding capacity. For instance, fluorinated derivatives show improved kinase inhibition profiles . Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration .
Q. How to address discrepancies in toxicity data between in vitro and in vivo models?
- Methodological Answer : In vitro toxicity (e.g., Ames test positive results) may not translate to in vivo due to metabolic detoxification. Use metabolic profiling (e.g., liver microsome assays) to identify reactive metabolites. Structural modifications, such as replacing nitro groups with cyano, reduce mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
